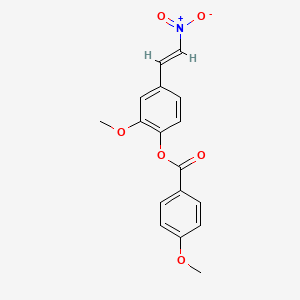
5-(4-chlorobenzyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(4-chlorobenzyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione" is a part of the 1,2,4-triazole family, known for its versatile applications in medicinal chemistry due to its heterocyclic nature and significant biological activities. The interest in this compound and its derivatives stems from their potential as pharmacological agents and their intriguing chemical properties.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves heterocyclization of thiosemicarbazides under basic conditions, leading to various substitutions at the triazole ring to explore different biological activities and chemical properties. For instance, compounds closely related to the title chemical have been synthesized, showing the adaptability of the synthetic routes to include different substituents (Saeed et al., 2019).
Molecular Structure Analysis
The molecular structure of related 1,2,4-triazole derivatives has been elucidated using techniques like X-ray diffraction, revealing planar triazole rings forming dihedral angles with attached phenyl groups, highlighting the compound's geometric configuration and the impact of substituents on its structure (Hanif et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-triazole derivatives includes their ability to form complexes with metals, as demonstrated by compounds forming strong intramolecular contacts and displaying unique reactivity towards forming supramolecular structures (Askerov et al., 2019).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's potential applications. The crystal packing and energetic features of 1,2,4-triazole derivatives have been analyzed, indicating the significance of intermolecular hydrogen bonds and dispersion forces in stabilizing their structures (Saeed et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with electrophiles and nucleophiles, ionization potentials, and electron affinity, are integral to understanding the compound's behavior in chemical reactions. Studies on derivatives have explored their electronic, nonlinear optical properties, and molecular electrostatic potentials to predict reactivity and interactions with biological targets (Nadeem et al., 2017).
Wissenschaftliche Forschungsanwendungen
Molecular Stabilities and Anticancer Properties
Research has delved into the molecular stabilities, conformational analyses, and potential anticancer properties of compounds related to 5-(4-chlorobenzyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One study focused on the tautomeric properties, conformations, and the mechanism behind the anticancer properties of benzimidazole derivatives bearing 1,2,4-triazole. Density functional theory and molecular docking studies revealed that these compounds exhibit stable states in the thione form and have potential anticancer activity, especially against EGFR inhibitors (Karayel, 2021).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. A triazole-based compound was studied for its corrosion inhibition efficiency against mild steel in a corrosive environment. The compound demonstrated superior inhibition efficiency, indicating its potential as a corrosion inhibitor for industrial applications (Al-amiery et al., 2020).
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives. These compounds were found to possess good to moderate activities against various test microorganisms, highlighting their potential as novel antimicrobial agents (Bektaş et al., 2010).
Molecular and Crystal Structures
Research has also focused on the molecular and crystal structures of triazole derivatives. One study reported on the synthesis, molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. This research provides valuable insights into the electronic properties and potential applications of these compounds in various fields (Beytur & Avinca, 2021).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-21-14-5-3-2-4-13(14)20-15(18-19-16(20)22)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVYZOALRSIBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-benzyl)-4-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5561126.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5561131.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)
![2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5561151.png)
![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)
![N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5561167.png)
![6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)


![5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561192.png)
![8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5561194.png)
![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)
![N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5561212.png)
![3-methyl-7-(4-methylpiperazin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5561217.png)